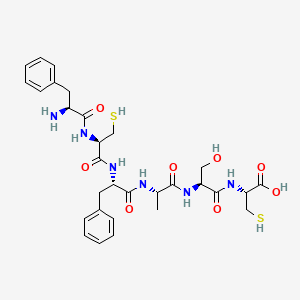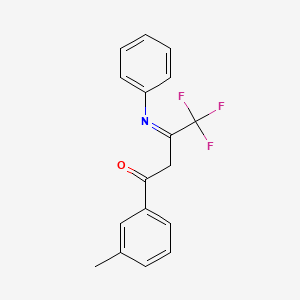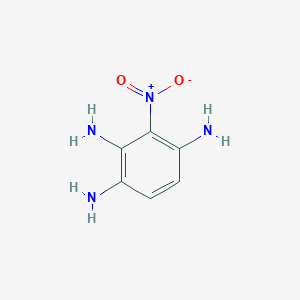![molecular formula C19H14O3 B14192434 1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-16-0](/img/structure/B14192434.png)
1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-3-phenyl-4H-furo3,4-c This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with suitable aldehydes in the presence of a base can lead to the formation of the desired furobenzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to achieve the desired product on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperature and pH conditions.
Major Products
Scientific Research Applications
1,8-Dimethyl-3-phenyl-4H-furo3,4-c
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Shares a similar fused ring structure but differs in the position and type of substituents.
5-Methoxy-8,8-dimethyl-2-phenyl-2,3,8,8a-tetrahydro-4H,7aH-cyclopropa[4,5]furo[2,3-h]chromen-4-one: Another related compound with additional methoxy and cyclopropane groups.
Uniqueness
1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one stands out due to its specific substitution pattern and the unique combination of furan and benzopyran rings.
Properties
CAS No. |
922503-16-0 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1,8-dimethyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C19H14O3/c1-11-8-9-15-14(10-11)16-12(2)21-18(17(16)19(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
JNQSQKOKQROXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C(OC(=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)

![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)


![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)
![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
